Benzoic acid, 3-bromo-5-ethyl-, ethyl ester

Description

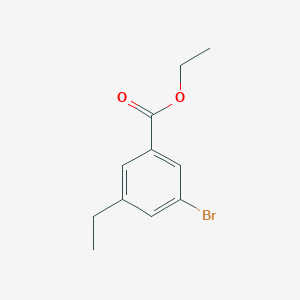

Benzoic acid, 3-bromo-5-ethyl-, ethyl ester (C11H13BrO2) is a substituted benzoic acid ester characterized by a bromine atom at the 3-position and an ethyl group at the 5-position of the aromatic ring. The ethyl ester functional group (-OCOOCH2CH3) enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceutical intermediates, and flavor/fragrance industries.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

ethyl 3-bromo-5-ethylbenzoate |

InChI |

InChI=1S/C11H13BrO2/c1-3-8-5-9(7-10(12)6-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

GZIJOWMTYNNYDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-ethylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification with ethanol. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of ethyl 3-bromo-5-ethylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-ethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-ethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-ethylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored and analyzed . In drug development, its mechanism of action would involve interactions with molecular targets such as receptors, enzymes, or nucleic acids, leading to a biological response . The exact pathways and molecular targets would vary depending on the specific context of its use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and ester group significantly influence the compound’s solubility, stability, and biological activity. Below is a comparative analysis with key analogs:

Key Observations :

- Bromine Substitution: Bromine at the 3-position (target compound) or 5-position (e.g., ethyl 5-bromo-2-aminobenzoate ) increases molecular weight and may enhance antimicrobial properties, as seen in halogenated benzoic acid derivatives .

- Ethyl vs. Methyl Ester : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, influencing their use in sustained-release formulations .

- Functional Group Interactions: Amino groups (e.g., in ethyl 5-bromo-2-aminobenzoate) improve water solubility and bioactivity, whereas methoxy groups (e.g., CAS 13979-62-9 ) reduce reactivity due to steric and electronic effects.

Biological Activity

Benzoic acid derivatives, including 3-bromo-5-ethyl-, ethyl ester , have garnered attention in scientific research due to their potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies concerning this compound.

- IUPAC Name: Ethyl 3-bromo-5-ethylbenzoate

- Molecular Formula: C₉H₉BrO₂

- Molecular Weight: 229.071 g/mol

- CAS Number: 24398-88-7

Biological Activity Overview

The biological activity of benzoic acid derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. Specific studies have highlighted the following activities:

- Antimicrobial Properties : Some benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of bromine in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Anti-inflammatory Effects : Certain studies suggest that benzoic acid derivatives can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.

- Anticancer Potential : Research has indicated that some benzoic acid derivatives may act as eIF4E inhibitors, which are relevant in cancer treatment. This inhibition can suppress tumor growth and induce apoptosis in cancer cells.

The mechanism through which benzoic acid, 3-bromo-5-ethyl-, ethyl ester exerts its biological effects involves:

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Interaction : These compounds may also interact with receptors involved in inflammatory responses, thereby modulating the body's immune response.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-bromo-5-ethyl-, ethyl ester, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Anti-inflammatory Studies

Research published in a peer-reviewed journal examined the anti-inflammatory properties of benzoic acid derivatives. The study found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Anticancer Research

A notable study investigated the role of benzoic acid derivatives as eIF4E inhibitors in human lung carcinoma cells. The findings revealed that these compounds effectively suppressed eIF4E/eIF4G interactions, leading to decreased cell viability and enhanced apoptosis rates.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.